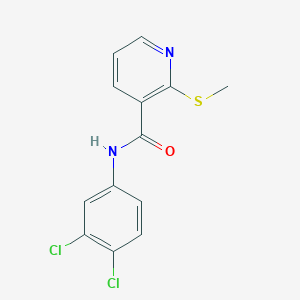

N-(3,4-dichlorophenyl)-2-(methylthio)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-dichlorophenyl)-2-(methylthio)nicotinamide, also known as D4476, is a small molecule inhibitor that has been widely used in scientific research. D4476 is a potent inhibitor of the protein kinase CK1, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

- Corrosion Inhibition in Mild Steel : N-(3,4-dichlorophenyl)-2-(methylthio)nicotinamide derivatives, including similar nicotinamide compounds, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. They act as mixed-type corrosion inhibitors, impacting both anodic and cathodic processes. The inhibitors' adsorption follows the Langmuir isotherm model, with studies indicating increased polarization resistance and decreased double-layer capacitance as inhibitor concentration rises. These findings are supported by FTIR, EDX, and SEM analyses (Chakravarthy, Mohana, & Pradeep Kumar, 2014).

Herbicidal Activity

- Herbicidal Potential : A variant of the compound, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, demonstrated significant herbicidal activity against specific plant species such as bentgrass and duckweed. This suggests the potential use of this compound derivatives in the development of herbicides targeting monocotyledonous weeds. The research provides valuable insights into structure-activity relationships for these compounds (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).

Biochemical and Pharmacological Research

- Regulation of Hepatic Nutrient Metabolism : Nicotinamide derivatives, particularly those related to vitamin B3 metabolism, are implicated in regulating metabolic processes. For example, Nicotinamide N-methyltransferase, which metabolizes nicotinamide, a form of vitamin B3, has been found to play a role in regulating glucose and cholesterol metabolism in the liver. This points to potential applications in metabolic disease therapy (Hong et al., 2015).

Propiedades

IUPAC Name |

N-(3,4-dichlorophenyl)-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2OS/c1-19-13-9(3-2-6-16-13)12(18)17-8-4-5-10(14)11(15)7-8/h2-7H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKHJCNDEOIYPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4S)-4-Methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one](/img/structure/B2357589.png)

![2-[4-(Cyclohexyloxy)piperidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2357590.png)

![N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2357591.png)

![8-chloro-2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2357597.png)

![1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2357603.png)

![4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2357605.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2357607.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2357608.png)

![(Z)-1-(3-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2357609.png)